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Compound of Interest

Compound Name: 11-O-Methylpseurotin A

Cat. No.: B15586055

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 11-O-
Methylpseurotin A, a bioactive fungal metabolite. The document details its nuclear magnetic
resonance (NMR) and mass spectrometry (MS) characteristics, outlines standardized
experimental protocols for data acquisition, and illustrates its biosynthetic origins. This guide is
intended to serve as a core resource for researchers in natural product chemistry, mycology,
and pharmacology.

Spectroscopic Data

The structural elucidation of 11-O-Methylpseurotin A is critically dependent on NMR and
mass spectrometry. The following tables summarize the key quantitative data obtained from
these analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 'H and 3C NMR spectral data provide a detailed fingerprint of the molecular structure of
11-O-Methylpseurotin A. Chemical shifts (d) are reported in parts per million (ppm) and are
referenced to a standard solvent signal.

Table 1: *H and *3C NMR Spectroscopic Data for 11-O-Methylpseurotin A in CDCl3
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'H Chemical Shift (d),

Position 13C Chemical Shift (8) o .
Multiplicity (J in Hz)

2 168.5

3 110.2

4 192.1

5 85.3 4.75 (s)

6 170.1

8 105.1

9 88.2 4.90 (s)

10 75.1 4.80 (d, 8.5)

11' 82.1 3.55 (dq, 8.5, 6.5)

12' 126.1 5.60 (dd, 15.5, 6.5)

13' 134.2 5.85 (dq, 15.5, 6.5)

14' 20.8 2.10 (m)

15' 14.1 0.95 (t, 7.5)

3-CHs 9.8 2.05 (s)

11'-OCHs 57.9 3.30 (s)

Benzoyl-C=0 195.2

Benzoyl-C1" 135.9

Benzoyl-C2",6" 129.2 7.95(d, 7.5)

Benzoyl-C3",5" 128.8 7.50 (t, 7.5)

Benzoyl-C4" 133.5 7.65 (t, 7.5)

Mass Spectrometry (MS)
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High-resolution mass spectrometry (HRMS) confirms the elemental composition of 11-O-
Methylpseurotin A. While detailed public fragmentation data is limited, the molecular formula
has been established.

Table 2: High-Resolution Mass Spectrometry Data for 11-O-Methylpseurotin A

Parameter Value

Molecular Formula C23H27NOs[1][2]
Molecular Weight 445.46 g/mol [1][2]
Exact Mass 445.1737 Da
Predicted [M+H]* 446.1815 Da
Predicted [M+Na]* 468.1634 Da
Predicted [M+K]* 484.1374 Da

Experimental Protocols

The following sections describe the generalized methodologies for acquiring the spectroscopic
data presented above. These protocols are based on standard practices for the analysis of
fungal secondary metabolites.

NMR Spectroscopy Protocol

o Sample Preparation: Approximately 5-10 mg of purified 11-O-Methylpseurotin A is
dissolved in 0.5 mL of deuterated chloroform (CDCIs) containing 0.03% v/v tetramethylsilane
(TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

¢ Instrumentation: Spectra are acquired on a 500 MHz (or higher) NMR spectrometer
equipped with a high-sensitivity cryoprobe.

e 1H NMR Acquisition:
o Pulse Program: Standard single-pulse sequence.

o Spectral Width: 16 ppm.
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o Acquisition Time: 2.5 seconds.
o Relaxation Delay: 1.0 second.

o Number of Scans: 16.

e 13C NMR Acquisition:

o Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

[e]

Spectral Width: 240 ppm.

[e]

Acquisition Time: 1.0 second.

o

Relaxation Delay: 2.0 seconds.

Number of Scans: 1024.

[¢]

o Data Processing: Free induction decays (FIDs) are Fourier transformed, phase-corrected,
and baseline-corrected using appropriate NMR processing software. Chemical shifts are
referenced to the residual solvent signal (CDCls: 6H = 7.26 ppm, 6C = 77.16 ppm).

High-Resolution Mass Spectrometry (HRMS) Protocol

o Sample Preparation: A dilute solution of the purified compound (approximately 0.1 mg/mL) is
prepared in an appropriate solvent such as methanol or acetonitrile.

e Instrumentation: Analysis is performed on a high-resolution mass spectrometer, such as a
Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray
ionization (ESI) source.

e ESI-HRMS Acquisition:

o lonization Mode: Positive ion mode is typically used to observe protonated ([M+H]*) and
other adducted ions ([M+Na]*, [M+K]*).

o Infusion: The sample is introduced into the ESI source via direct infusion or through a
liquid chromatography (LC) system at a flow rate of 5-10 puL/min.
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o Source Parameters:
= Capillary Voltage: 3.5 - 4.5 kV.
» Nebulizer Gas (N2): 1.0 - 2.0 bar.
» Drying Gas (N2): 4.0 - 8.0 L/min at 180-200 °C.

o Mass Analyzer: The instrument is operated in full scan mode over a mass range of m/z
100-1000.

o Data Processing: The resulting mass spectrum is analyzed to determine the exact mass of
the molecular ion. The elemental composition is then calculated using software that
compares the measured mass with theoretical masses, typically with a mass accuracy
tolerance of <5 ppm.

Biosynthetic Pathway

11-O-Methylpseurotin A is a derivative of Pseurotin A, a well-characterized metabolite from
the fungus Aspergillus fumigatus. The biosynthesis of the core pseurotin structure is
orchestrated by a set of enzymes encoded by the pso gene cluster. The pathway involves a
hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) and several tailoring
enzymes. The final step to produce 11-O-Methylpseurotin A is a methylation at the C-11
hydroxyl group, though the specific O-methyltransferase responsible has not yet been fully
identified.
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Caption: Postulated biosynthetic pathway of 11-O-Methylpseurotin A from primary
metabolites.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic and Biosynthetic Profile of 11-O-
Methylpseurotin A: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15586055#spectroscopic-data-of-11-0-
methylpseurotin-a-nmr-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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